2-CHLORO-N-(2-METHYLBUTAN-2-YL)-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE
Overview
Description
2-CHLORO-N-(2-METHYLBUTAN-2-YL)-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE is a synthetic organic compound It is characterized by the presence of a benzamide core, substituted with a chloro group, a methylbutan-2-yl group, and an N-methylmethanesulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(2-METHYLBUTAN-2-YL)-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis may include:
- 2-chlorobenzoic acid
- 2-methylbutan-2-amine
- Methanesulfonyl chloride
- Coupling agents such as EDCI or DCC
The reaction conditions may involve:
- Formation of the amide bond between 2-chlorobenzoic acid and 2-methylbutan-2-amine.
- Introduction of the methanesulfonamido group using methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-(2-METHYLBUTAN-2-YL)-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE may undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles.
Oxidation and reduction reactions: The compound may undergo oxidation or reduction under specific conditions.
Hydrolysis: The amide bond may be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Acids and bases: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions may yield new derivatives with different functional groups.
Scientific Research Applications
2-CHLORO-N-(2-METHYLBUTAN-2-YL)-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE may have various scientific research applications, including:
Medicinal chemistry: Potential use as a lead compound for drug development.
Pharmaceuticals: Investigation of its pharmacological properties and therapeutic potential.
Materials science: Exploration of its properties for use in advanced materials.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-(2-METHYLBUTAN-2-YL)-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE would depend on its specific interactions with molecular targets. This may involve:
Binding to specific receptors or enzymes: Modulating their activity.
Interference with cellular pathways: Affecting cell signaling or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-CHLORO-N-(2-METHYLBUTAN-2-YL)-4-AMINOBENZAMIDE
- 2-CHLORO-N-(2-METHYLBUTAN-2-YL)-4-(N-METHYLSULFONAMIDO)BENZAMIDE
Uniqueness
2-CHLORO-N-(2-METHYLBUTAN-2-YL)-4-(N-METHYLMETHANESULFONAMIDO)BENZAMIDE may be unique in its specific substitution pattern and functional groups, which could confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-(2-methylbutan-2-yl)-4-[methyl(methylsulfonyl)amino]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3S/c1-6-14(2,3)16-13(18)11-8-7-10(9-12(11)15)17(4)21(5,19)20/h7-9H,6H2,1-5H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAVAJBKZZLUOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=C(C=C(C=C1)N(C)S(=O)(=O)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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